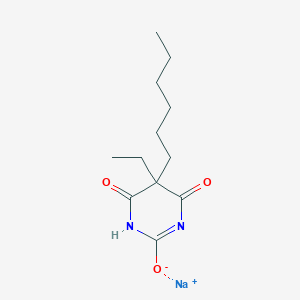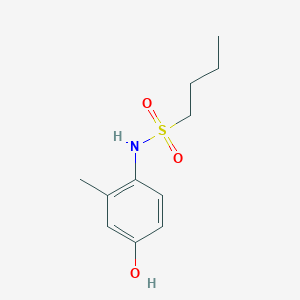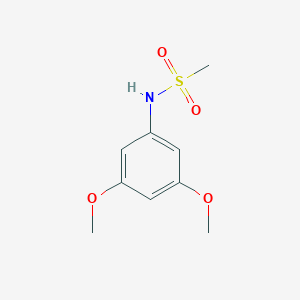![molecular formula C14H15NO4S B229797 N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine, also known as MNSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNSBA is a sulfonamide derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kappaB), a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. Additionally, N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to have analgesic effects, which makes it a potential candidate for pain management.
Advantages and Limitations for Lab Experiments
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has several advantages for lab experiments. It is easy to synthesize and is available in high yield. It has been extensively studied and its mechanism of action is well understood. However, N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine also has some limitations. It is not very water-soluble, which makes it difficult to administer in vivo. Additionally, it has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine. One potential direction is to study its efficacy in clinical trials for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is to develop more water-soluble derivatives of N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine that can be administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine and its potential side effects.
Conclusion:
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is easy to synthesize and has been extensively studied for its potential anti-inflammatory, anticancer, and neuroprotective effects. However, further studies are needed to fully understand its mechanism of action and potential side effects. N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has the potential to be a valuable tool in the treatment of various diseases, and further research is needed to fully explore its potential.
Synthesis Methods
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine can be synthesized by reacting 6-methyl-2-naphthalene sulfonyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in high yield. The chemical structure of N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine is shown in Figure 1.
Scientific Research Applications
N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key factor in many diseases, and N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
Molecular Formula |
C14H15NO4S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
3-[(6-methylnaphthalen-2-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C14H15NO4S/c1-10-2-3-12-9-13(5-4-11(12)8-10)20(18,19)15-7-6-14(16)17/h2-5,8-9,15H,6-7H2,1H3,(H,16,17) |
InChI Key |
RVPUKQLGBNQMQA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCC(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)




![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)

![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)
![5-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229746.png)